molecular formula C9H5Cl2N B8394307 3-(3,5-Dichloro-phenyl)-acrylonitrile

3-(3,5-Dichloro-phenyl)-acrylonitrile

Cat. No.: B8394307
M. Wt: 198.05 g/mol
InChI Key: QWZPBEIRGTXIII-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-acrylonitrile is a substituted acrylonitrile derivative featuring a phenyl ring with chlorine atoms at the 3 and 5 positions. This compound belongs to the acrylonitrile family, characterized by a nitrile group attached to a vinyl backbone.

Properties

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H5Cl2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6H

InChI Key

QWZPBEIRGTXIII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3,5-Dichlorophenyl)-acrylonitrile with key analogs based on substituent effects, physical properties, and applications:

Compound Name Substituents Physical Properties Key Applications Environmental/Health Data
3-(3,5-Dichlorophenyl)-acrylonitrile Cl at 3,5 positions Likely solid at room temperature; moderate solubility in polar aprotic solvents (inferred) Intermediate in drug synthesis; potential agrochemical applications (hypothesized) Chlorine substituents may increase environmental persistence (hypothesized)
(E)-3-(4-Amino-3,5-dimethylphenyl)-acrylonitrile hydrochloride NH₂, CH₃ at 3,5 positions Pale green crystalline solid; soluble in methanol, dichloromethane Precursor for HIV reverse transcriptase inhibitors Limited bioaccumulation data; hydrochloride form may enhance stability
3-[3,5-Bis(trifluoromethyl)phenyl]-acrylonitrile CF₃ at 3,5 positions Liquid or low-melting solid; high hydrophobicity Building block for fluorinated polymers or catalysts Trifluoromethyl groups may reduce biodegradability
Acrylonitrile (parent compound) Unsubstituted Colorless liquid; water solubility 73,500 mg/L at 25°C; vapor pressure 106 mmHg Production of ABS plastics, synthetic rubber, and resins High volatility; EPA-designated high-priority substance due to toxicity

Substituent Effects on Reactivity and Stability

  • Chlorine vs. In contrast, trifluoromethyl groups (as in ) impart steric bulk and extreme hydrophobicity, altering solubility and reactivity pathways .
  • Amino and Methyl Groups: The amino group in introduces hydrogen-bonding capability, enhancing crystallinity and pharmaceutical utility. Methyl groups improve steric stability but reduce polarity .

Solubility and Thermal Behavior

  • The hydrochloride salt of (E)-3-(4-amino-3,5-dimethylphenyl)-acrylonitrile exhibits superior solubility in methanol and dichloromethane compared to non-polar analogs, facilitating purification and formulation .
  • Acrylonitrile’s high water solubility (73,500 mg/L) contrasts sharply with halogenated derivatives, which are likely less soluble due to increased hydrophobicity .

Environmental and Toxicological Profiles

  • Chlorinated acrylonitriles may exhibit higher environmental persistence than acrylonitrile due to reduced microbial degradation rates, as seen with other chlorinated aromatics .
  • Trifluoromethylated derivatives (e.g., ) are anticipated to resist hydrolysis and photodegradation, posing challenges for environmental remediation .

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